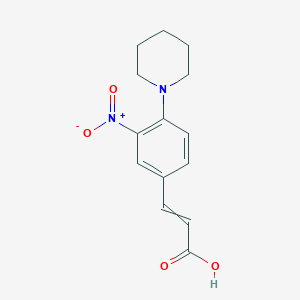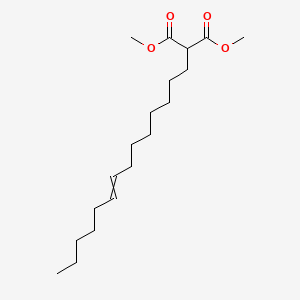![molecular formula C19H18BrNO B12585931 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline CAS No. 597543-18-5](/img/structure/B12585931.png)
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and 3-bromo-2,6-dimethylphenol.
Reaction Conditions: The key step involves the formation of an ether linkage between the quinoline and the phenol derivative. This can be achieved using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
作用機序
The mechanism of action of 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The quinoline core may intercalate with DNA, affecting gene expression and cell proliferation.
類似化合物との比較
8-Methoxyquinoline: Lacks the bromo and dimethylphenyl substituents, resulting in different chemical properties.
3-Bromo-2,6-dimethylphenol: Contains the bromo and dimethylphenyl groups but lacks the quinoline core.
2-Methylquinoline: The parent quinoline compound without additional substituents.
Uniqueness: 8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline is unique due to the combination of the quinoline core with the 3-bromo-2,6-dimethylphenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
597543-18-5 |
|---|---|
分子式 |
C19H18BrNO |
分子量 |
356.3 g/mol |
IUPAC名 |
8-[(3-bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline |
InChI |
InChI=1S/C19H18BrNO/c1-12-7-10-17(20)14(3)16(12)11-22-18-6-4-5-15-9-8-13(2)21-19(15)18/h4-10H,11H2,1-3H3 |
InChIキー |
DCSHCJASQQOQNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Br)C)COC2=CC=CC3=C2N=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)

![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)



![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)

![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
